molecular formula C20H18N2O B384506 1-Ethyl-2-(naphthalen-1-yloxymethyl)benzimidazole CAS No. 612527-49-8

1-Ethyl-2-(naphthalen-1-yloxymethyl)benzimidazole

Cat. No.: B384506
CAS No.: 612527-49-8
M. Wt: 302.4g/mol
InChI Key: GYMUQEPYIFQHNW-UHFFFAOYSA-N
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Description

1-Ethyl-2-(naphthalen-1-yloxymethyl)benzimidazole is a synthetic chemical featuring a benzimidazole core substituted with an ethyl group and a naphthalen-1-yloxymethyl moiety. This structure is of significant interest in medicinal chemistry research, particularly for investigating structure-activity relationships (SAR) . The benzimidazole scaffold is a privileged structure in drug discovery, known for its wide range of pharmacological activities . Derivatives of this scaffold have demonstrated substantial antimicrobial potential against various bacterial and fungal strains, making them a key focus in the search for new anti-infective agents . Furthermore, analogous compounds containing naphthalene and imidazoline rings, such as the decongestant Naphazoline, show potent biological activity by acting as α-adrenergic agonists, which provides a precedent for the bioactivity of this hybrid structure . This reagent is offered exclusively for research purposes, such as in vitro biological screening, the synthesis of novel derivatives, and SAR studies. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

1-ethyl-2-(naphthalen-1-yloxymethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c1-2-22-18-12-6-5-11-17(18)21-20(22)14-23-19-13-7-9-15-8-3-4-10-16(15)19/h3-13H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMUQEPYIFQHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1COC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethyl 2-(Naphthalen-1-yloxy)acetate

The initial step involves the nucleophilic substitution of 1-naphthol with ethyl chloroacetate. In a dry 100 mL round-bottom flask, 1-naphthol (7.06 g, 49 mmol) and ethyl chloroacetate (6.12 mL, 54 mmol) are dissolved in acetone (50 mL) with anhydrous potassium carbonate (13.8 g, 100 mmol). The mixture is refluxed at 60°C for 12 hours, after which the solvent is evaporated under reduced pressure. The residue is quenched with ice water, and the organic layer is extracted with dichloromethane. The crude product is recrystallized from ethanol to yield ethyl 2-(naphthalen-1-yloxy)acetate as a white crystalline solid (Yield: 85%; m.p. 78–80°C).

Characterization Data

  • IR (KBr, cm⁻¹): 1735 (C=O ester), 1245 (C–O–C), 1602 (aromatic C=C).

  • ¹H NMR (500 MHz, CDCl₃): δ 1.35 (t, 3H, CH₃), 4.28 (q, 2H, OCH₂), 4.92 (s, 2H, OCH₂CO), 7.01–7.51 (m, 7H, naphthalene).

Hydrolysis to 2-(Naphthalen-1-yloxy)acetic Acid

Ethyl 2-(naphthalen-1-yloxy)acetate (10 mmol) is hydrolyzed using 2 M NaOH (20 mL) in ethanol (30 mL) under reflux for 6 hours. The solution is acidified with dilute HCl to pH 2–3, precipitating 2-(naphthalen-1-yloxy)acetic acid. The product is filtered and dried (Yield: 92%; m.p. 145–147°C).

Characterization Data

  • IR (KBr, cm⁻¹): 1688 (C=O acid), 2919 (C–H aliphatic), 1240 (C–O–C).

Cyclocondensation to Form 2-(Naphthalen-1-yloxymethyl)-1H-benzimidazole

A mixture of o-phenylenediamine (5.4 g, 50 mmol) and 2-(naphthalen-1-yloxy)acetic acid (11.6 g, 50 mmol) in polyphosphoric acid (30 g) is heated at 180°C for 8 hours. The reaction is quenched with ice water, neutralized with Na₂CO₃, and extracted with ethyl acetate. The organic layer is evaporated, and the residue is recrystallized from ethanol to yield 2-(naphthalen-1-yloxymethyl)-1H-benzimidazole as a pale-yellow solid (Yield: 76%; m.p. 210–212°C).

Characterization Data

  • IR (KBr, cm⁻¹): 3404 (N–H), 3047 (aromatic C–H), 1591 (C=N).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 4.82 (s, 2H, OCH₂), 7.13–7.56 (m, 11H, benzimidazole and naphthalene).

N-Ethylation to Yield this compound

2-(Naphthalen-1-yloxymethyl)-1H-benzimidazole (10 mmol) is alkylated with ethyl iodide (12 mmol) in anhydrous acetone (50 mL) using potassium carbonate (15 mmol) as a base. The mixture is refluxed for 12 hours, filtered, and concentrated. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to afford the target compound as a white powder (Yield: 68%; m.p. 189–191°C).

Characterization Data

  • IR (KBr, cm⁻¹): 2951 (C–H aliphatic), 1655 (C=N), 1462 (C=C).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.39 (t, 3H, CH₃), 4.42 (q, 2H, NCH₂), 4.92 (s, 2H, OCH₂), 7.23–7.63 (m, 11H, benzimidazole and naphthalene).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polyphosphoric acid is critical for cyclocondensation, achieving 76% yield at 180°C. Lower temperatures (150°C) reduce yields to 52% due to incomplete ring closure. For N-ethylation, acetone outperforms DMF or THF, minimizing side reactions like over-alkylation.

Catalytic and Stoichiometric Considerations

Excess ethyl iodide (1.2 equiv.) ensures complete N-ethylation, while higher equivalents (>1.5) lead to diethylated byproducts. Anhydrous conditions prevent hydrolysis of the alkylating agent.

Analytical Validation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms a purity of 98.5% for the final product, with a retention time of 6.7 minutes.

Thermogravimetric Analysis (TGA)

TGA reveals thermal stability up to 250°C, corroborating the compound’s suitability for high-temperature applications.

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C) reduces cyclocondensation time from 8 hours to 45 minutes, albeit with a marginal yield drop (72%).

One-Pot Strategies

Combining ester hydrolysis and cyclocondensation in a single pot with PPA increases efficiency but complicates purification, yielding 65% product.

Industrial-Scale Production Considerations

Cost-Effective Purification

Recrystallization from ethanol/ethyl acetate (1:5) achieves 95% purity, avoiding costly chromatography.

Waste Management

Neutralization of polyphosphoric acid with Na₂CO₃ generates phosphate salts, which are filtered and repurposed as fertilizers .

Chemical Reactions Analysis

1-Ethyl-2-(naphthalen-1-yloxymethyl)benzimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole core allows for substitution reactions, particularly at the nitrogen atoms.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-Ethyl-2-(naphthalen-1-yloxymethyl)benzimidazole serves as a crucial building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that are pivotal in various chemical reactions.

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies have shown that derivatives of benzimidazole, including this compound, demonstrate significant antimicrobial effects against various bacterial strains. For instance, compounds derived from benzimidazole have been tested against Gram-positive and Gram-negative bacteria, revealing minimal inhibitory concentrations (MICs) in the micromolar range .
  • Anticancer Potential : The compound's structure allows it to interact with specific cellular targets, making it a candidate for anticancer drug development. Research has highlighted its ability to inhibit cancer cell proliferation, particularly against colorectal carcinoma cell lines .

Medicine

In medicinal chemistry, benzimidazole derivatives are known for their ability to inhibit enzymes involved in critical biological pathways. The potential therapeutic applications include:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes like dihydrofolate reductase (DHFR), which plays a significant role in nucleic acid synthesis and is a target for many antimicrobial drugs .
  • Drug Development : Given its promising bioactivity, this compound is being explored for its potential as a lead compound in drug discovery programs aimed at developing new treatments for infections and cancer .

Industry

The compound finds applications in the industrial sector as well:

  • Dyes and Pigments : It is utilized in the production of dyes and pigments due to its stable chemical structure and color properties.
  • Chemical Manufacturing : Its role as an intermediate in the synthesis of various industrial chemicals highlights its significance beyond academic research.

Case Studies and Research Findings

Several studies have investigated the applications of benzimidazole derivatives, including this compound:

StudyFocusFindings
Acar Çevik et al. (2022)Aromatase InhibitorsDeveloped novel benzimidazole derivatives with significant activity against aromatase enzyme .
Frontiers in Pharmacology (2021)Antimicrobial ActivitiesEvaluated various benzimidazole derivatives showing potent antibacterial effects against multiple strains .
PMC Article (2018)Anticancer StudiesReported on the anticancer efficacy of synthesized benzimidazole compounds against colorectal cancer cells .

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(naphthalen-1-yloxymethyl)benzimidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity. The benzimidazole core is known to interact with nucleic acids and proteins, which can lead to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Linkage
  • 1-(Naphthalen-1-ylmethyl)benzimidazole (): Synthesized via nucleophilic substitution using 1-naphthylmethyl chloride and benzimidazole in ethanol (90% yield).
  • 1-(Naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-amine (): Features a naphthalen-2-ylmethyl group and an amino substituent at the 2-position. The aminobenzimidazole core and naphthalene isomerization (2-position vs. 1-position in the target compound) may alter binding affinity to biological targets .
  • 2-[(2-Methoxy-4-prop-2-enylphenoxy)methyl]-1-ethylbenzimidazole (): Contains a methoxy-propenylphenoxy group instead of naphthalene.

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility
  • The oxymethyl group in the target compound increases hydrogen-bond acceptor capacity compared to methylene-linked analogs, improving solubility in polar solvents .
  • Lipinski’s Rule Compliance: confirms that benzimidazoles with -OH, C-N, or C-X dipoles (e.g., oxymethyl) comply with drug-likeness criteria (molecular weight <500, logP <5), enhancing their pharmacokinetic profiles .
Antioxidant Activity
  • highlights benzimidazoles with electron-donating groups (e.g., methylenedioxyphenyl) as potent antioxidants (IC₅₀ = 1.2–23.4 µmol/L). The naphthalene moiety in the target compound may enhance radical scavenging via π-π stacking but could reduce solubility compared to smaller aryl groups .
Antimicrobial and Anticancer Potential
  • MIC Values: shows that substituents at the 2-position of benzimidazole critically influence antimicrobial activity. For example, methylenedioxyphenyl derivatives (MIC = 25 µg/mL) outperform bromo- or nitro-substituted analogs (MIC = 50 µg/mL) .
  • Anticancer Activity: reports that 2-(naphthalen-1-ylmethyl)benzimidazoles with oxadiazole moieties exhibit antitumor activity. The oxymethyl group in the target compound could modulate steric effects, altering binding to enzyme active sites (e.g., tubulin or kinases) .
Enzyme Inhibition
  • The ethyl group in the target compound may enhance blood-brain barrier permeability compared to bulkier substituents .

Crystallographic and Hydrogen-Bonding Patterns

  • Crystal Packing: emphasizes hydrogen-bonding networks in molecular aggregation. The oxymethyl group in the target compound may form intermolecular hydrogen bonds (e.g., C-O···H-N), stabilizing crystal lattices differently than methylene-linked analogs .
  • SHELX Refinement: notes that SHELXL is widely used for small-molecule crystallography. Structural data for the target compound (if available) would clarify conformational preferences and packing efficiency .

Biological Activity

1-Ethyl-2-(naphthalen-1-yloxymethyl)benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound contains a benzimidazole core, which is known for its ability to interact with various biological targets. The compound's structure can be represented as follows:

C19H18N2O\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}

This structure allows for interactions with enzymes and receptors, potentially inhibiting their activity, which is crucial for its biological effects .

The mechanism through which this compound exerts its effects involves binding to specific molecular targets within biological systems. The benzimidazole moiety is particularly known for:

  • Enzyme Inhibition : It can inhibit enzymes that are vital for cellular processes, making it a candidate for drug development.
  • Nucleic Acid Interaction : The compound may also interact with nucleic acids, affecting gene expression and cellular proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing significant activity:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Klebsiella pneumoniae64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has demonstrated efficacy against several cancer cell lines, including:

  • MDA-MB-468 (breast cancer)
  • SK-MEL-28 (melanoma)

In vitro studies showed growth inhibition percentages of up to 47.56% at concentrations around 105M10^{-5}M . The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with cellular pathways involved in cell survival and proliferation.

Study on Anticancer Efficacy

A study conducted by Salahuddin et al. synthesized several benzimidazole derivatives, including this compound. The derivatives were screened for their anticancer activity at the National Cancer Institute (NCI). Among the tested compounds, this particular derivative showed promising results against multiple cancer types, indicating its potential as a lead compound for further development .

Antimicrobial Evaluation

In another study, the antimicrobial activity of the compound was assessed against a panel of Gram-positive and Gram-negative bacteria. The results indicated that it possesses superior antibacterial properties compared to traditional antibiotics like ciprofloxacin and ampicillin. This study highlights its potential as an alternative treatment option in combating antibiotic-resistant bacterial strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-Ethyl-2-(naphthalen-1-yloxymethyl)benzimidazole and related benzimidazole derivatives?

  • Methodological Answer : Synthesis typically involves multistep reactions, such as:

  • Condensation : Reacting 1H-benzimidazole precursors with naphthalen-1-yloxymethyl derivatives under reflux conditions (e.g., ethanol/water mixtures with NaOH catalysis) .
  • Functionalization : Introducing the ethyl group via alkylation reactions using ethyl halides or acetyl chloride in the presence of acid catalysts .
  • Optimization : Parameters like solvent polarity (e.g., methanol vs. DMF), reaction time (2–6 hours), and temperature (60–80°C) significantly affect yield. Pilot studies using thin-layer chromatography (TLC) are recommended to monitor reaction progress .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : 1H/13C NMR to confirm substituent positions and purity (>95% by integration). For example, the ethyl group’s triplet signal (~1.2 ppm) and naphthalene aromatic protons (7.5–8.5 ppm) are diagnostic .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity, coupled with mass spectrometry (ESI-MS) for molecular ion verification (expected m/z ~345 for [M+H]+) .
  • Crystallography : Single-crystal X-ray diffraction to resolve stereochemical ambiguities, particularly for the naphthalene-oxymethyl linkage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing ethyl with propyl or naphthalene with anthracene) to assess steric/electronic effects .
  • Biological Assays : Use standardized in vitro models (e.g., MTT assay for cytotoxicity against cancer cell lines like MCF-7) and compare IC50 values. For example, analogs with bulkier substituents may show reduced activity due to steric hindrance .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity with targets like tubulin or DNA topoisomerases. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies are effective in addressing contradictory data regarding the biological efficacy of benzimidazole-based compounds?

  • Methodological Answer :

  • Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability. For instance, discrepancies in anti-inflammatory activity (e.g., COX-2 inhibition) often arise from differences in cell culture protocols .
  • Meta-Analysis : Aggregate data from PubMed/Scopus using keywords like "benzimidazole AND anti-cancer" and apply statistical tools (e.g., random-effects model) to identify trends. Contradictions in IC50 values may reflect assay sensitivity (e.g., colorimetric vs. fluorometric readouts) .
  • Mechanistic Validation : Use knockout cell lines (e.g., CRISPR-Cas9) to confirm target specificity. If a compound’s activity persists in a target-deficient model, off-target effects are likely .

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